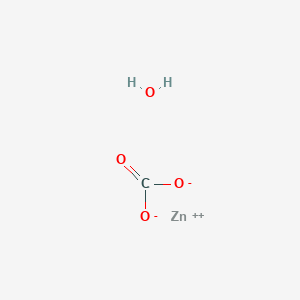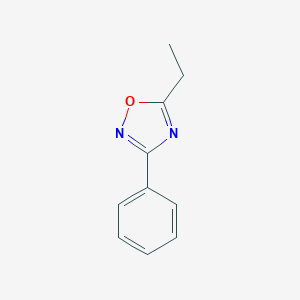
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The unique chemical structure of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- makes it a promising candidate for various applications, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various biological targets, such as enzymes and receptors. For instance, a study by El-Sayed et al. (2019) reported that the antimicrobial activity of oxadiazole derivatives is mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. Another study by Sharma et al. (2020) reported that the antitumor activity of oxadiazole derivatives is mediated by the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has been reported to exhibit various biochemical and physiological effects. For instance, a study by Singh et al. (2019) reported that oxadiazole derivatives exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Another study by El-Sayed et al. (2019) reported that oxadiazole derivatives exhibit low toxicity and high selectivity towards bacterial cells, making them promising candidates for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has several advantages for lab experiments. The compound is relatively easy to synthesize, and its derivatives exhibit potent pharmacological activities. However, the compound has some limitations, such as low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the compound's potential applications in material science, such as the development of new sensors and catalysts. Additionally, the compound's potential applications in agriculture, such as the development of new pesticides and herbicides, could also be explored. Overall, the research on oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- is promising and has the potential to lead to the development of new drugs and materials with significant societal impact.
References:
El-Sayed, N. N., Hassan, G. S., & El-Azab, A. S. (2019). Synthesis and in vitro antimicrobial activity of novel 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(6), 22-31.
Sharma, S., Singh, P., Singh, R., & Singh, G. (2020). Synthesis, characterization and in vitro antitumor activity of novel oxadiazole derivatives. Journal of Molecular Structure, 1200, 127149.
Singh, P., Sharma, S., & Singh, G. (2019). Synthesis, characterization and antioxidant activity of novel oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 11(7), 1-9.
Méthodes De Synthèse
The synthesis of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- can be achieved through various methods, including the reaction of hydrazine hydrate with ethyl phenylacetate, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of ethyl phenylacetate with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Both methods have been reported to yield high purity and yield of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-.
Applications De Recherche Scientifique
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported the synthesis of analogs of oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- with improved pharmacological properties, such as antimicrobial, antitumor, and anti-inflammatory activities. For instance, a study by Sharma et al. (2020) reported the synthesis of oxadiazole derivatives with potent antitumor activity against breast cancer cell lines. Another study by El-Sayed et al. (2019) reported the synthesis of oxadiazole derivatives with potent antimicrobial activity against various bacterial strains.
Propriétés
Numéro CAS |
10364-68-8 |
|---|---|
Nom du produit |
Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl- |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
5-ethyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
IWXUZMIVJPIVFM-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
SMILES canonique |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Autres numéros CAS |
10364-68-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




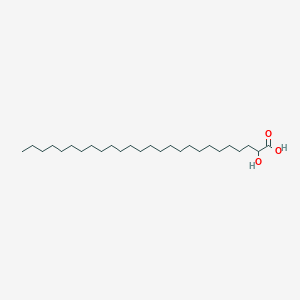
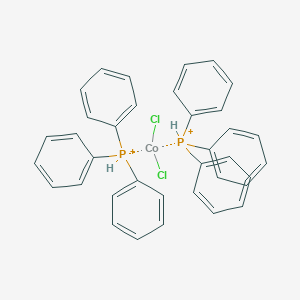
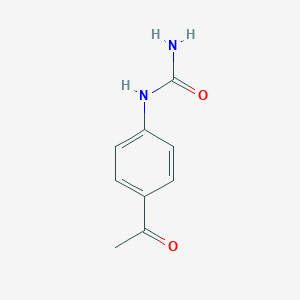
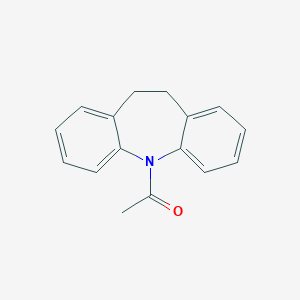
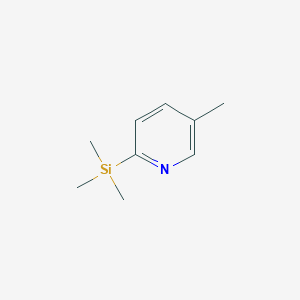
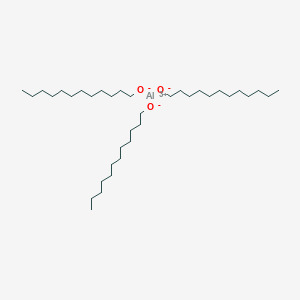
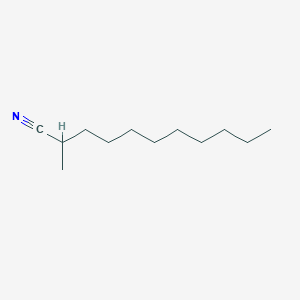
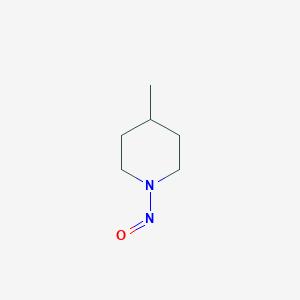
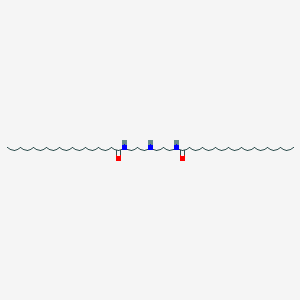
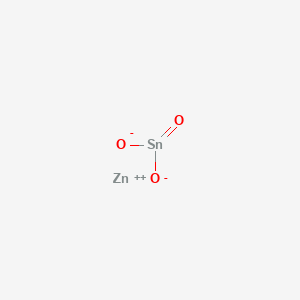
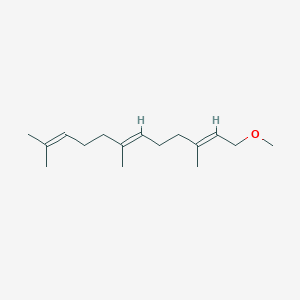
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)
